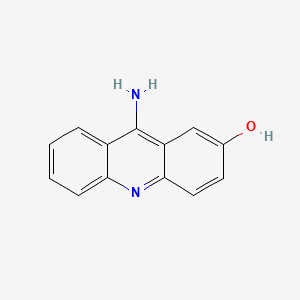

9-Amino-2-hydroxyacridine

Beschreibung

Overview of Acridine (B1665455) Chemistry and Research Relevance

Acridine, a nitrogen-containing heterocyclic compound, consists of a tricyclic aromatic system derived from anthracene (B1667546) by the replacement of a central CH group with a nitrogen atom. rsc.org This structural feature defines its chemical properties and has made it a versatile nucleus for a wide range of applications. ptfarm.pl First isolated from coal tar in 1870, acridine and its derivatives have a long history in scientific research, initially gaining attention for their use as dyes and pigments in the 19th century. ptfarm.plrsc.org

The chemistry of acridine is characterized by its weakly basic nature, with a pKa value similar to that of pyridine (B92270). ptfarm.pl It can undergo various chemical reactions, including nucleophilic addition, electrophilic substitution, oxidation, and reduction. ptfarm.plijfans.org The planar structure of the acridine ring system is a key factor in its biological activity, allowing it to intercalate between the base pairs of DNA. rsc.orgsolubilityofthings.com This interaction with DNA is a cornerstone of the research relevance of acridine derivatives.

The broad spectrum of biological activities exhibited by acridine compounds has attracted significant interest from medicinal and organic chemists. ptfarm.plinformativejournals.com These activities include antibacterial, antimalarial, anticancer, and antiviral properties. rsc.org The development of acridine-based drugs like mepacrine for malaria during World War II highlighted the therapeutic potential of this chemical scaffold. ptfarm.pl In contemporary research, the rise of drug-resistant pathogens has renewed interest in acridines as a source for new therapeutic agents. ptfarm.pl

Beyond medicinal applications, acridines are utilized as fluorescent probes for visualizing biomolecules and in laser technologies, owing to their unique photophysical properties. rsc.org The ability of their salts to exhibit blue fluorescence in solution is a characteristic feature. ptfarm.pl

Significance of 9-Aminoacridine (B1665356) Derivatives in Chemical Biology

Within the broader class of acridines, 9-aminoacridine derivatives represent a particularly significant subgroup in the field of chemical biology. rsc.org The introduction of an amino group at the 9-position of the acridine core profoundly influences the compound's biological and chemical properties. nih.gov These derivatives are known to be highly fluorescent, a property that makes them valuable as probes and labels in biological imaging and assays. solubilityofthings.comscielo.br

A primary mechanism of action for 9-aminoacridine derivatives in biological systems is their ability to act as DNA intercalating agents. rsc.orggoogle.com This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects, which is the basis for their investigation as anticancer agents. rsc.orggoogle.com Several cancer chemotherapeutics, such as amsacrine (B1665488) and ledakrin, are based on the 9-aminoacridine scaffold. google.com The anticancer effects of these derivatives are not limited to DNA damage and can involve the modulation of various signaling pathways, including PI3K/AKT/mTOR, p53, and NF-kappaB. rsc.orgfrontiersin.org

The versatility of the 9-aminoacridine structure allows for various chemical modifications, leading to the synthesis of new compounds with diverse functionalities. solubilityofthings.com For instance, N-substituted 9-aminoacridine derivatives have been developed for a range of applications. google.com The introduction of different functional groups can alter the compound's properties, such as its ability to act as a pH indicator in different media. scielo.br

Furthermore, 9-aminoacridine derivatives have been explored for their antimicrobial and antimalarial activities. rsc.orggoogle.com Their ability to inhibit topoisomerase II in parasites contributes to their antimalarial effects. rsc.orggoogle.com The compound 9-aminoacridine itself is used as a fluorescent dye and a topical antiseptic agent. nih.gov

The study of 9-aminoacridine derivatives continues to be an active area of research, with ongoing efforts to synthesize novel analogues with improved therapeutic properties and to further elucidate their mechanisms of action in various biological contexts. frontiersin.orgarabjchem.org

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

7132-67-4 |

|---|---|

Molekularformel |

C13H10N2O |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

9-aminoacridin-2-ol |

InChI |

InChI=1S/C13H10N2O/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16)7-10(12)13/h1-7,16H,(H2,14,15) |

InChI-Schlüssel |

IAPGOFICYOCHPX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)O)N |

Andere CAS-Nummern |

7132-67-4 |

Synonyme |

2-hydroxy-9-AA 9-amino-2-hydroxyacridine |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 9-Amino-2-hydroxyacridine Core

The construction of the this compound core is typically achieved through multi-step synthetic sequences, often involving the formation of a key 9-chloroacridine (B74977) intermediate.

Multi-step Syntheses from Precursors

The assembly of the acridine (B1665455) framework generally begins with the synthesis of an N-phenylanthranilic acid derivative, followed by cyclization and subsequent functionalization. A common approach is the Ullmann-Goldberg reaction, which involves the condensation of an aniline (B41778) derivative with an ortho-halogenated benzoic acid. mdpi.com

For the synthesis of a 2-hydroxy substituted acridine, a plausible route would involve the reaction of 2-chlorobenzoic acid with an appropriately substituted p-anisidine (B42471) (4-methoxyaniline). The resulting N-(4-methoxyphenyl)anthranilic acid can then undergo cyclization. nih.gov The cyclization is commonly achieved by heating with phosphorus oxychloride (POCl₃), which also converts the resulting acridone (B373769) to the corresponding 9-chloroacridine. nih.govnih.gov This would yield 2-methoxy-9-chloroacridine. Subsequent demethylation of the methoxy (B1213986) group would provide the 2-hydroxy-9-chloroacridine intermediate. Finally, the amination of the 9-chloroacridine can be accomplished by reaction with an amino source, such as ammonium (B1175870) carbonate in phenol, to yield this compound. researchgate.net

An alternative strategy for the formation of the diarylamine precursor to the acridine core involves the Buchwald-Hartwig cross-coupling of salicylic (B10762653) acid derivatives with substituted anilines. nih.gov In this approach, a salicylic acid can be converted to its triflate, which then undergoes palladium-catalyzed coupling with an aniline. nih.gov This method offers a versatile route to variously substituted diarylamines, which can then be cyclized to the corresponding 9-chloroacridines. nih.gov

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Ullmann-Goldberg Condensation | o-chlorobenzoic acid, p-anisidine, Cu, CuO, DMF, 160-170 °C | N-(4-methoxyphenyl)anthranilic acid | nih.gov |

| Cyclization and Chlorination | N-(4-methoxyphenyl)anthranilic acid, POCl₃, reflux | 2-methoxy-9-chloroacridine | nih.gov |

| Amination | 9-chloroacridine, ammonium carbonate, phenol, 120 °C | 9-aminoacridine (B1665356) | researchgate.net |

Modified and Facile Preparation Techniques

To improve efficiency and reduce reaction times, modified and more facile techniques for the synthesis of 9-aminoacridines have been developed. These include "one-pot" syntheses and the use of microwave irradiation. researchgate.netucsf.edu A one-pot method for preparing 9-aminoacridine derivatives involves the reaction of a 9-chloroacridine or 9-bromoacridine (B1601883) with an amine in a polar aprotic solvent at elevated temperatures, which simplifies the procedure by avoiding the isolation of intermediates. ucsf.edu

Microwave-assisted synthesis has also been employed to accelerate the reaction between 9-chloroacridine and various primary amines, significantly reducing the reaction time compared to conventional heating. google.com These facile methods can potentially be applied to the synthesis of this compound and its derivatives, offering advantages in terms of speed and efficiency. google.com

Solid-phase synthesis has also been explored for the preparation of 9-aminoacridine derivatives, particularly for creating libraries of compounds for screening purposes. researchgate.net This technique allows for the systematic variation of substituents and simplifies the purification process. researchgate.net

| Technique | Description | Advantages | Reference |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Reduced reaction time, simplified procedure, potentially higher overall yield. | researchgate.netucsf.edu |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Significantly reduced reaction times, improved yields in some cases. | google.com |

| Solid-Phase Synthesis | Synthesis of molecules on a solid support. | Facilitates purification, suitable for library synthesis and automation. | researchgate.net |

Functionalization and Structural Modification at C9 Position

The C9-amino group of 9-aminoacridines serves as a versatile handle for further structural modifications, allowing for the introduction of a wide range of substituents to modulate the physicochemical and biological properties of the molecule.

Amino Acid Conjugates

Conjugation of amino acids and peptides to the 9-aminoacridine scaffold is a common strategy to enhance bioavailability and target specificity. nih.govresearchgate.net These conjugates are typically synthesized by reacting a 9-chloroacridine intermediate with the desired amino acid or peptide. researchgate.net The reaction can be performed in solution, often in the presence of a base. researchgate.net

A one-pot synthesis of N-(9-acridinyl) amino acid derivatives has been described, where 9-chloroacridine is first reacted with a sodium alkoxide in methanol, followed by the addition of the amino acid and further refluxing. researchgate.net Solid-phase peptide synthesis (SPPS) has also been utilized to construct peptide chains that are subsequently conjugated to the 9-aminoacridine core. researchgate.net This approach allows for the creation of complex peptide-acridine conjugates. researchgate.net

| Derivative Type | Synthetic Approach | Key Reagents | Reference |

| Amino Acid Conjugates | Solution-phase coupling | 9-chloroacridine, amino acid, sodium alkoxide, methanol | researchgate.net |

| Peptide Conjugates | Solid-phase synthesis | Resin-bound peptide, 9-chloroacridine derivative | researchgate.net |

Hydrazone and Thiosemicarbazone Derivatives

Hydrazone and thiosemicarbazone moieties are frequently incorporated into bioactive molecules. The synthesis of such derivatives from a 9-aminoacridine precursor generally requires the introduction of a carbonyl group or a related reactive functional group. A plausible synthetic route would involve the acylation of the C9-amino group of this compound with a haloacetyl chloride (e.g., chloroacetyl chloride) to introduce a reactive handle. The resulting N-(9-acridinyl)-2-chloroacetamide could then be reacted with hydrazine (B178648) or a substituted hydrazine to form a hydrazide, which can subsequently be condensed with an aldehyde or ketone to yield the desired hydrazone. nih.govmdpi.com

Similarly, for the synthesis of thiosemicarbazones, the intermediate hydrazide can be reacted with an isothiocyanate, or a thiosemicarbazide (B42300) can be directly condensed with a carbonyl-functionalized 9-aminoacridine derivative. nih.govmdpi.com The general synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone. nih.gov

| Derivative Type | General Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Hydrazones | Acylation of C9-amino group, conversion to hydrazide, condensation with carbonyl compound. | Haloacetyl chloride, hydrazine, aldehyde/ketone. | nih.govmdpi.com |

| Thiosemicarbazones | Condensation of a thiosemicarbazide with a carbonyl-functionalized 9-aminoacridine. | Thiosemicarbazide, aldehyde/ketone functionalized acridine. | nih.govmdpi.com |

Heterocyclic and Aromatic Substituents (e.g., Pyrimidyl, Quinones)

The C9-amino group of 9-aminoacridine can also be functionalized with various heterocyclic and aromatic systems through nucleophilic aromatic substitution reactions. For example, 9-aminoacridine can be reacted with substituted 2-chloropyrimidines to yield N-(pyrimidin-2-yl)acridin-9-amine derivatives. researchgate.net The reaction conditions typically involve heating the reactants in a suitable solvent. researchgate.net

Similarly, the introduction of a quinone moiety can be achieved by reacting 9-aminoacridine with a substituted benzoquinone. researchgate.net These reactions expand the structural diversity of 9-aminoacridine derivatives, allowing for the exploration of a wider range of biological activities. researchgate.net

| Substituent Type | Synthetic Method | Example Reagents | Reference |

| Pyrimidyl | Nucleophilic aromatic substitution | 9-aminoacridine, 2-chloro-5-bromopyrimidine | researchgate.net |

| Quinones | Addition-elimination reaction | 9-aminoacridine, substituted 1,4-benzoquinone | researchgate.net |

Alkylation and Other Substitutions

Derivatization of 9-aminoacridine compounds, including the 2-hydroxy variant, can be achieved through various substitution reactions. These modifications are instrumental in modulating the physicochemical and biological properties of the parent compound. Common strategies involve reactions at the exocyclic amino group and on the acridine nucleus.

Alkylation of the 9-amino group can introduce a variety of alkyl and arylalkyl substituents. One common approach is reductive amination. This method involves the reaction of the 9-aminoacridine derivative with an aldehyde or ketone in the presence of a reducing agent. Suitable reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and pyridine-borane complex (Py-BH₃) google.com. This reaction directly converts the aldehyde or ketone into an amine, linking it to the 9-position of the acridine ring google.com.

Another significant substitution method is nucleophilic aromatic substitution (SNAr). This reaction is particularly useful for introducing aryl or heteroaryl groups at the 9-amino position. In a typical SNAr reaction, a 9-aminoacridine compound is reacted with an electron-deficient aromatic or heteroaromatic halide. The reaction is generally carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), and in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) google.com.

Furthermore, addition-elimination reactions can be employed to introduce quinone moieties to the 9-amino group. This involves the reaction of a 9-aminoacridine with a haloquinone (B1663269) compound google.com. Such derivatizations can significantly alter the electronic and steric properties of the resulting molecule.

The following table summarizes various substitution patterns that can be introduced onto the 9-aminoacridine core, which are, in principle, applicable to this compound.

| Substituent Type | Reagents | Reaction Type |

|---|---|---|

| Alkyl/Arylalkyl | Aldehydes/Ketones, Reducing Agent (e.g., NaCNBH₃) | Reductive Amination |

| Aryl/Heteroaryl | Electron-deficient (hetero)aromatic halides, Base (e.g., Cs₂CO₃) | Nucleophilic Aromatic Substitution (SNAr) |

| Quinone | Haloquinones | Addition-Elimination |

Advanced Synthetic Approaches (e.g., One-Pot Methods)

The development of efficient and streamlined synthetic procedures is a significant goal in medicinal and materials chemistry. One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer considerable advantages in terms of time, resources, and environmental impact.

For the synthesis of 9-aminoacridine derivatives, several one-pot methodologies have been developed. These approaches often aim to rapidly generate a library of diverse compounds from simple starting materials. A notable one-pot procedure for the synthesis of 9-aminoacridines involves a three-step sequence starting from salicylic acid derivatives. In this method, the salicylic acid is first methylated and then activated as an aryl triflate. This intermediate is then coupled with a substituted aniline, followed by a Friedel-Crafts cyclization using phosphorus oxychloride (POCl₃) to afford the 9-chloroacridine intermediate. This entire sequence can be performed in a single pot without the need for intermediate workup and purification. The resulting 9-chloroacridine can then be readily converted to the corresponding 9-aminoacridine derivative by reaction with an appropriate amine nih.gov.

Another one-pot approach for the direct synthesis of N-substituted 9-aminoacridines involves the reaction of 9-chloroacridine with an amine in a polar aprotic solvent. This method avoids the use of harsh reagents and simplifies the purification process, offering high yields and operational simplicity.

The table below outlines the key features of advanced synthetic methods for 9-aminoacridine derivatives.

| Method | Key Features | Starting Materials |

|---|---|---|

| Parallel 3-Step, One-Pot Procedure | No intermediate workup, generates 9-chloroacridine intermediate | Salicylic acid derivatives, Substituted anilines |

| Direct Nucleophilic Substitution | Simple, high yield, avoids harsh conditions | 9-Chloroacridine, Amines |

These advanced synthetic strategies provide powerful tools for the efficient construction of a wide range of 9-aminoacridine derivatives. While specific examples for the synthesis of this compound using these methods were not detailed in the provided search results, these general approaches are, in principle, adaptable for its synthesis and derivatization.

Molecular and Cellular Mechanisms of Action

The biological effects of 9-Amino-2-hydroxyacridine are primarily attributed to its interactions at the molecular and cellular levels, specifically with nucleic acids and related enzymatic machinery.

Nucleic Acid Interactions

This compound, a metabolite of the parent compound 9-aminoacridine (B1665356), has been demonstrated to exert its effects through DNA intercalation. tandfonline.comtandfonline.com This process involves the insertion of its planar acridine (B1665455) ring system between the base pairs of the DNA double helix. tandfonline.com This interaction is a hallmark of many acridine derivatives and is fundamental to their biological activities. wikipedia.org

Research has shown that this compound possesses a stronger binding affinity for DNA compared to its parent compound, 9-aminoacridine. tandfonline.comtandfonline.comoup.com The strength of this interaction is quantified by the DNA binding constant (K). A higher K value indicates a stronger binding affinity. In comparative studies using calf thymus DNA, this compound exhibited a significantly higher binding constant than 9-aminoacridine. tandfonline.com

The number of binding sites, another key parameter, was also characterized. tandfonline.com These findings suggest that the introduction of a hydroxyl group at the 2-position of the acridine ring enhances the molecule's ability to bind to DNA. tandfonline.com

Table 1: DNA Binding Parameters of this compound and 9-Aminoacridine

| Compound | DNA Binding Constant (K) (x 10⁵ M⁻¹) | Number of Binding Sites (n) |

|---|---|---|

| This compound | 7.2 | 0.16 |

| 9-Aminoacridine | 1.1 | 0.21 |

Data sourced from studies on calf thymus DNA. tandfonline.com

A direct consequence of DNA intercalation is the alteration of DNA's three-dimensional structure. When an intercalating agent like an acridine derivative inserts itself between base pairs, it forces the DNA helix to unwind locally to accommodate the molecule. This unwinding leads to a decrease in the helical twist and an increase in the length of the DNA strand. While it is an established principle that 9-aminoacridine derivatives cause DNA unwinding upon intercalation, specific studies quantifying the precise unwinding angle induced by this compound are not extensively detailed in the reviewed scientific literature. nih.govnih.gov

In addition to DNA, acridine derivatives can also interact with RNA. mdpi.comtaylorandfrancis.comnih.gov The parent compound, 9-aminoacridine, has been shown to bind to RNA and act as a potent inhibitor of ribosome biogenesis. mdpi.comnih.govdntb.gov.ua It disrupts this fundamental cellular process by inhibiting both the transcription of ribosomal RNA (rRNA) precursors and the subsequent processing of these pre-rRNAs. mdpi.comnih.gov This dual inhibition leads to a rapid shutdown of ribosome production. mdpi.com However, specific investigations into the RNA binding properties of this compound and its particular effects on ribosome biogenesis have not been prominently featured in the available scientific literature.

The 9-aminoacridine scaffold is a well-recognized pharmacophore for targeting enzymes involved in nucleic acid metabolism, most notably topoisomerases. iiarjournals.orgnih.govjscimedcentral.com

Topoisomerases are essential enzymes that manage the topological states of DNA, playing critical roles in replication, transcription, and chromosome segregation. nih.gov They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thereby relieving supercoiling. nih.gov Acridine derivatives can interfere with this process, acting as topoisomerase inhibitors. These inhibitors can be broadly classified as "poisons," which stabilize the transient DNA-enzyme complex, leading to permanent DNA strand breaks, or "catalytic inhibitors," which interfere with the enzyme's function without stabilizing the cleavage complex. iiarjournals.orgnih.gov

Numerous studies have demonstrated that various substituted 9-aminoacridines act as potent inhibitors of both topoisomerase I and topoisomerase II. iiarjournals.orgnih.govnih.govresearchgate.net While the 9-aminoacridine framework is known to be crucial for this activity, specific studies detailing the inhibitory concentrations (e.g., IC₅₀ values) and the precise mechanistic classification (Type I vs. Type II, poison vs. catalytic inhibitor) of this compound are not specified in the reviewed literature.

Modulation of Nucleic Acid Metabolism Enzymes

Telomerase Inhibition

Acridine derivatives have been identified as potential telomerase inhibitors. researchgate.net Telomerase is a ribonucleoprotein enzyme that is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes. embopress.orgunimib.it This enzyme is active in the majority of human cancers, allowing for the limitless replication potential of malignant cells. embopress.org Inhibition of telomerase can lead to the shortening of telomeres, which in turn can halt uncontrolled cell proliferation. embopress.org

The process of telomere extension by telomerase can be inhibited by various types of molecules, including non-competitive inhibitors of the human telomerase reverse transcriptase (hTERT) subunit, nucleoside analogues, and ligands that stabilize G-quadruplex structures. unimib.it For instance, the compound BIBR1532 has been shown to inhibit the catalytic activity of telomerase. embopress.org Telomerase inhibition has been demonstrated to reduce the tumorigenic potential of tumor cells in animal models. embopress.orgnih.gov Furthermore, combining a telomerase inhibitor like BIBR1532 with mutations in the TEL patch of the TPP1 protein, which is involved in recruiting telomerase to the telomeres, can effectively inhibit the growth of cancer cell lines. nih.gov

Protein Interaction and Enzyme Modulation

Kinase Inhibition (e.g., Tyrosine Kinases, MAPK pathways)

This compound and related acridine compounds can modulate the activity of various protein kinases, which are pivotal in cellular signal transduction pathways that control cell growth, differentiation, and apoptosis. nih.govnih.gov Tyrosine kinases, a major family of these enzymes, function by phosphorylating specific tyrosine residues on substrate proteins. nih.gov Dysregulation of tyrosine kinase activity, often due to mutations or overexpression, is a hallmark of many cancers. nih.govnih.gov

Tyrosine kinase inhibitors (TKIs) act by blocking these signaling cascades. nih.gov The Mitogen-Activated Protein Kinase (MAPK) pathway is a key downstream target of tyrosine kinase signaling. nih.gov For example, the inhibitor PD98059 is known to be effective in targeting the MAPK cascade. nih.gov The inhibition of tyrosine kinases can halt the cellular processes that lead to malignant growth. nih.govwikipedia.org

Other Enzyme Inhibition Mechanisms (e.g., DYRK1A, GSK3)

Research has shown that acridine derivatives can inhibit other kinases beyond the primary tyrosine kinase family, such as Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3 (GSK3). The inhibition of both DYRK1A and GSK3β has been shown to stimulate the proliferation of human pancreatic β-cells, which could be a significant finding for diabetes research. nih.govnih.gov DYRK1A, in particular, is a key regulator in neural proliferation and neurogenesis. mdpi.com

The following table details inhibitors of DYRK1A and GSK3 and their observed effects.

| Inhibitor Compound | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| Aminopyrazine compounds | DYRK1A, GSK3β | Stimulates robust β-cell proliferation in primary islets. | nih.gov |

Allosteric and Active Site Binding Dynamics

The interaction of inhibitors with enzymes can occur at the active site, where the substrate normally binds, or at an allosteric site, which is a distinct regulatory site on the protein. libretexts.org Allosteric regulation involves the binding of an effector molecule that induces a conformational change in the enzyme, thereby altering its activity. libretexts.orgelifesciences.org This type of regulation is crucial for controlling cellular processes and offers a higher degree of specificity for drug design compared to targeting the highly conserved active sites of kinases. elifesciences.orgbiorxiv.org

The binding of a molecule to an allosteric site can either enhance (allosteric activation) or decrease (allosteric inhibition) the enzyme's activity. libretexts.org Computational methods and experimental techniques like X-ray crystallography are used to identify and characterize these allosteric sites. elifesciences.org In the context of amino acid binding proteins, the binding of a substrate in the pocket between two domains induces a conformational change from an open to a closed state, which is a form of allosteric interaction. nih.gov

Intracellular Signaling Pathway Modulation

Reactive Oxygen Species (ROS) Generation and Cellular Response

Some acridine derivatives have been shown to generate reactive oxygen species (ROS). researchgate.net ROS are chemically reactive species containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, which can be produced as byproducts of normal metabolism. nih.gov While a balanced level of ROS is important for cellular signaling, an excess can lead to oxidative stress, causing damage to DNA, proteins, and lipids. nih.govmdpi.com

The generation of ROS can be a mechanism of action for certain therapeutic agents. scielo.org.mx For instance, some hydroxypyridone compounds can form complexes with iron that generate ROS, leading to cellular damage. nih.gov In cancer cells, which often have a higher metabolic rate and increased ROS production, this balance is delicate. nih.gov The ability of compounds like this compound to modulate ROS levels can therefore significantly impact cellular fate, potentially leading to growth arrest or cell death. nih.gov The formation of 8-oxo-guanine lesions in telomeric DNA due to ROS-induced oxidation is one way this can disrupt cellular function. mdpi.com

Activation/Inhibition of Specific Protein Pathways (e.g., ERK, JNK, p38, AKT)

The precise mechanisms by which this compound modulates specific protein signaling pathways are not extensively documented in current scientific literature. However, research on its parent compound, 9-aminoacridine (9AA), and other acridine derivatives provides significant insights into its potential interactions with key cellular signaling cascades such as ERK, JNK, p38, and AKT. These pathways are crucial regulators of cell proliferation, differentiation, apoptosis, and stress responses.

Studies on 9-aminoacridine have revealed its ability to target and inhibit the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a critical pro-survival cascade that is often deregulated in cancer. The inhibition of this pathway by 9AA suggests a potential mechanism for its observed anti-tumor activities. nih.gov Specifically, 9AA treatment has been shown to result in the selective downregulation of the p110 gamma catalytic subunit of phosphoinositide 3-kinase (PI3K), leading to the subsequent inhibition of AKT and the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Furthermore, various derivatives of the acridine scaffold have been investigated for their effects on mitogen-activated protein kinase (MAPK) pathways, which include ERK, JNK, and p38. For instance, a spiro-acridine compound, AMTAC-19, was found to activate the ERK1/2 and JNK1 pathways in HCT-116 cells, and its cytotoxic effects were diminished in the presence of ERK1/2 and JNK inhibitors. researchgate.netresearchgate.net This suggests that for some acridine derivatives, the activation of these stress-related pathways is a key part of their mechanism of action. researchgate.netresearchgate.net The p38 MAPK pathway is another stress-activated pathway that is strongly responsive to environmental stresses and inflammatory cytokines, playing a role in apoptosis and cell cycle regulation. creative-diagnostics.comcellsignal.commdpi.com While direct evidence for this compound is lacking, the known activity of other acridines as protein kinase inhibitors suggests that it could potentially modulate p38 activity. researchgate.net

The amino acid-like structural components of some acridine derivatives may also play a role in their interaction with these signaling pathways. For example, the amino acid L-arginine has been shown to stimulate fibroblast proliferation through signaling pathways involving ERK1/2 and PI3K/Akt. plos.org Given that this compound possesses an amino group, it is plausible that it could engage with cellular machinery that is sensitive to amino acid levels, thereby influencing pathways like AKT, which are known to be regulated by amino acid availability. nih.gov

Table 1: Effects of Acridine Derivatives on Specific Protein Pathways

| Compound/Class | Pathway | Effect | Cell Line/Model |

| 9-Aminoacridine (9AA) | PI3K/AKT/mTOR | Inhibition | Tumor cells |

| AMTAC-19 (Spiro-acridine) | ERK1/2 | Activation | HCT-116 |

| AMTAC-19 (Spiro-acridine) | JNK1 | Activation | HCT-116 |

| Acridone (B373769) Derivatives | p-AKT1 | Inhibition | NSCLC Xenograft Model |

| L-Arginine (for comparison) | ERK1/2 | Activation | Human Dermal Fibroblasts |

| L-Arginine (for comparison) | PI3K/Akt | Activation | Human Dermal Fibroblasts |

Cellular Uptake and Localization Mechanisms (e.g., Endocytosis, Direct Translocation)

The specific mechanisms governing the cellular uptake and subsequent intracellular localization of this compound have not been definitively characterized. However, based on its chemical structure and the known behavior of related compounds, several potential mechanisms can be proposed. The ability of a compound to exert its biological effects is fundamentally dependent on its capacity to cross the cell membrane and reach its intracellular targets.

For molecules like acridine derivatives, which often target intracellular components such as DNA, two primary pathways for cellular entry are generally considered: direct translocation and endocytosis. nih.govmdpi.com

Direct Translocation: This process involves the direct passage of a molecule across the plasma membrane without the formation of vesicles. beilstein-journals.org It is often an energy-independent process. mdpi.com For cationic molecules, such as those containing amino groups, the initial step typically involves electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. mdpi.com This interaction can perturb the membrane, leading to translocation into the cytosol. Some cell-penetrating peptides (CPPs), which are rich in basic amino acids like arginine, are known to utilize this mechanism. nih.gov Given the presence of the amino group, this compound may share some properties with these molecules, potentially allowing for direct penetration of the cell membrane.

Endocytosis: This is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle. beilstein-journals.orgnih.gov There are several forms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.commdpi.com This is a common uptake pathway for a variety of molecules, including nutrients and some drugs. nih.gov Studies with cell-penetrating peptides have shown that they can also be internalized via endocytic pathways. mdpi.combeilstein-journals.org Once inside the cell within an endosome, the compound must then escape this vesicle to reach its targets in the cytoplasm or nucleus. The efficiency of this endosomal escape is a critical determinant of the compound's ultimate biological activity. Some studies on nanoparticles have indicated that their uptake can occur via active transport mechanisms involving endocytosis. eeer.org

The physicochemical properties of this compound, such as its size, charge, and lipophilicity, would be key determinants of the predominant uptake mechanism. Its planar aromatic structure is conducive to intercalation with DNA, a primary mechanism for many acridine compounds, which necessitates its entry into the nucleus. The localization would therefore likely be concentrated in the nucleus, following transport across the nuclear membrane.

Table 2: Potential Cellular Uptake Mechanisms

| Mechanism | Key Characteristics | Energy Dependence | Potential Relevance for this compound |

| Direct Translocation | - Passage directly through the lipid bilayer- Often initiated by electrostatic interactions- No vesicle formation | Energy-Independent | The cationic nature of the amino group may facilitate interaction with the cell membrane, promoting direct entry. |

| Endocytosis | - Engulfment of the molecule into a vesicle- Includes clathrin-mediated, caveolae-mediated, and macropinocytosis- Requires subsequent endosomal escape | Energy-Dependent | A common pathway for a wide range of molecules; could be a significant route of entry. |

Biological Activities in Pre Clinical Research Models

In Vitro Studies on Cellular Proliferation and Viability

Research into the specific effects of 9-Amino-2-hydroxyacridine on cellular proliferation and viability is not extensively documented in publicly available scientific literature. While the broader class of 9-aminoacridine (B1665356) derivatives has been widely studied for cytotoxic effects, data pinpointing the activity of the 2-hydroxy substituted variant is scarce.

Differential Effects on Diverse Cell Lines

Specific data detailing the differential cytotoxic effects of this compound across a diverse range of cancer cell lines are not available in the reviewed literature. General statements suggest that as a member of the acridine (B1665455) derivatives, it may possess anticancer properties, but specific IC50 values or comparative studies against various cell lines have not been published. solubilityofthings.com

Cell Cycle Perturbation Analysis (e.g., G2/M Arrest, S Phase Arrest)

There is no specific information available from preclinical research models that details the effects of this compound on cell cycle progression. Studies on related compounds have shown the ability to induce cell cycle arrest at various phases, but these findings cannot be directly attributed to this compound without specific experimental evidence.

Apoptotic Pathway Induction

Detailed studies on the induction of apoptotic pathways by this compound, including the activation of specific caspases or the involvement of mitochondrial pathways, are not present in the available scientific literature. While the ability to intercalate with DNA is a known characteristic of acridine compounds and a potential mechanism for inducing apoptosis, specific studies confirming this for this compound are lacking. solubilityofthings.com

Antimicrobial Activities and Mechanisms

The antimicrobial potential of this compound has been suggested, but comprehensive studies detailing its efficacy and mechanisms of action are limited.

Antibacterial Efficacy

Some research indicates that this compound possesses potential antimicrobial properties. solubilityofthings.com However, specific data on its antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against various bacterial strains, are not available in the reviewed literature. The mechanism is presumed to be related to DNA intercalation, a common feature of acridine compounds. solubilityofthings.comumn.edu

Antiparasitic Effects (e.g., Antileishmanial, Anti-Toxoplasma gondii)

There is a lack of specific preclinical data on the antiparasitic effects of this compound against parasites such as Leishmania species or Toxoplasma gondii. While other 9-aminoacridine derivatives have been investigated for such activities, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.govnih.govbg.ac.rs

Antiviral Properties

While the broader class of 9-aminoacridine derivatives has been a subject of antiviral research, specific data on the antiviral properties of this compound is not extensively detailed in available preclinical studies. The 9-aminoacridine scaffold, however, is recognized as a promising basis for the development of new antiviral agents. nih.gov Research into related compounds has shown activity against various viruses. For instance, derivatives such as quinacrine (B1676205) and pyronaridine (B1678541) have demonstrated in vitro activity against SARS-CoV-2. nih.govnih.gov These findings suggest that the 9-aminoacridine chemical structure is a viable candidate for further medicinal chemistry optimization to develop potent antivirals. nih.gov However, dedicated studies focusing exclusively on the antiviral efficacy of this compound are required to determine its specific profile and potential in this area.

Mutagenicity Studies (e.g., Frameshift Mutagenesis in Bacterial Strains)

The mutagenic properties of this compound have been specifically investigated, identifying it as a metabolite of the known frameshift mutagen, 9-aminoacridine (9-AA), produced by the metabolic action of a rat liver S9 fraction. tandfonline.comoup.comtandfonline.comtandfonline.com

Studies utilizing the Ames test, a common assay for assessing a chemical's mutagenic potential, have been conducted using the Salmonella typhimurium tester strain TA1537. tandfonline.comnih.gov This particular strain is designed to detect frameshift mutagens—agents that cause insertions or deletions of nucleotides in the DNA sequence, thereby altering the reading frame of genes. xenometrix.chcoresta.orggenome.gov

Research consistently shows that this compound exhibits lower frameshift mutagenicity than its parent compound, 9-aminoacridine. tandfonline.comoup.comtandfonline.com This finding is particularly noteworthy because, paradoxically, this compound demonstrates a stronger binding affinity for DNA compared to 9-aminoacridine. tandfonline.comoup.comtandfonline.com The mechanism for this reduced mutagenicity, despite a stronger DNA interaction, is not fully understood. Researchers have proposed that the discrepancy may arise from differences in how the molecule binds to specific DNA bases or the possibility of a detoxification mechanism within the Salmonella typhimurium bacteria that is more effective against the hydroxylated form of the compound. tandfonline.com

Further investigation is needed to clarify the precise role the hydroxyl group plays in modulating the compound's DNA intercalation and its ultimate mutagenic potential. tandfonline.com

Interactive Data Table: Mutagenicity and DNA Binding

| Compound | Relative Frameshift Mutagenicity (in S. typhimurium TA1537) | DNA Binding Affinity (K value) | Source |

| This compound | Lower | Stronger | tandfonline.com, oup.com, tandfonline.com |

| 9-Aminoacridine (9-AA) | Higher | Weaker | tandfonline.com, oup.com, tandfonline.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Nature and Position on Biological Activity

The planar aromatic system of the acridine (B1665455) ring is a key determinant for its intercalation into the DNA base pair stack, a crucial step for the biological activity of many of its derivatives. The nature and position of substituents on this ring system significantly modulate this binding affinity.

Research on 9-aminoacridine (B1665356) derivatives has shown that the introduction of a chlorine atom tends to increase both mutagenic activity and intercalative DNA binding affinity. Conversely, the addition of a methyl group has been found to reduce these properties. This suggests that electron-withdrawing groups may enhance the interaction with DNA, a principle that has been explored in the design of 9-aminoacridine-based therapeutics. nih.gov For instance, in a series of 9-(pyridin-2'-yl)-aminoacridines, the presence of electron-withdrawing groups on the pyridine (B92270) ring was found to promote their interaction with double-stranded DNA. nih.gov This enhancement is potentially due to the stabilization of the cationic character of the molecule at physiological pH, which in turn strengthens the electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. nih.gov

The following table summarizes the observed effects of different substituents on the DNA binding affinity of 9-aminoacridine analogs:

| Substituent | Position | Effect on DNA Binding Affinity |

| Chlorine | Acridine Ring | Increased |

| Methyl | Acridine Ring | Reduced |

| Electron-withdrawing groups | Pyridine ring (of 9-(pyridin-2'-yl)-aminoacridines) | Increased |

This table is based on findings from studies on 9-aminoacridine derivatives and may be extrapolated to understand the potential effects on the 9-Amino-2-hydroxyacridine scaffold.

The inhibitory activity of 9-aminoacridine derivatives against various enzymes is a key aspect of their therapeutic action. Substitutions on the acridine core can significantly alter this potency. For example, in the context of anti-prion activity, the efficacy of 9-aminoacridine compounds in inhibiting the accumulation of the infectious prion protein isoform (PrPSc) was found to be influenced by substituents on both the acridine heterocycle and the distal tertiary amine. researchgate.netumn.edu

Specifically, structure-activity relationship studies of quinacrine (B1676205) and its analogs, which share the 9-aminoacridine scaffold, revealed that antiprion activity was greatly influenced by:

The length of the alkyl linker attached to the 9-amino functionality.

The substituents on the distal tertiary amino group of the alkyl side chain.

The substitution pattern on the acridine ring itself. researchgate.net

Furthermore, in the development of inhibitors for digestive enzymes, certain synthetic amino acid derivatives have shown potential as hypoglycemic and anti-obesity agents by inhibiting enzymes like pancreatic lipase, α-amylase, and α-glucosidase. nih.gov While not directly on the this compound scaffold, this highlights the principle that side chains with specific functionalities can be designed to target and inhibit particular enzymes.

The ability of a drug to penetrate cell membranes and selectively target specific cells is crucial for its therapeutic success. For 9-aminoacridine derivatives, cellular cytotoxicity has been shown to be encoded in the substituents of the acridine heterocycle. researchgate.netumn.edu For instance, certain substitution patterns are associated with greater cytotoxicity. researchgate.net

Improving cellular uptake is a significant challenge in drug design. Strategies to enhance permeability include the modification of physicochemical properties to favor passage across the lipid bilayer of cell membranes. nih.gov In the context of neuronal nitric oxide synthase (nNOS) inhibitors, structural modifications focusing on the linker and tail moieties of the molecule have been investigated to improve cell permeability, as measured by assays such as PAMPA-BBB and Caco-2. nih.gov While these studies were not on 9-aminoacridine derivatives, the principles of modifying lipophilicity and other physicochemical properties to enhance cell permeability are broadly applicable in drug design.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for their biological effects.

For acridine derivatives, QSAR studies have been employed to elucidate the factors governing their activity. For example, a QSAR analysis of 9-(pyridin-2'-yl)-aminoacridines indicated that electron-withdrawing groups on the pyridine ring promoted interaction with double-stranded DNA. nih.gov In another study on oxazine (B8389632) substituted 9-anilinoacridines, a 3D-QSAR study was performed to understand the structural requirements for their antitumor activity. ijpsonline.comijpsonline.comresearchgate.net These analyses often highlight the importance of electronic, steric, and hydrophobic parameters in determining the biological activity of the compounds.

Ligand Design and Optimization Strategies

The insights gained from SAR and QSAR studies are instrumental in the rational design and optimization of new ligands with improved potency and selectivity. Ligand-based drug design approaches are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov

One common strategy involves the synthesis of a focused library of compounds with systematic variations in their structure. For instance, a library of variously substituted 9-aminoacridine compounds was screened for bioactivity against the accumulation of the infectious prion protein. researchgate.netumn.edu This approach allows for the identification of key structural motifs responsible for the desired biological activity.

Conformational constraint is another powerful tool in ligand design. By rigidifying the structure of a ligand, it is often possible to improve its potency and physicochemical properties. This strategy has been successfully applied in the design of potent α2δ ligands derived from hydroxy-l-proline. nih.gov

Computational methods also play a crucial role in modern ligand design. Techniques such as molecular docking and virtual screening can be used to predict the binding affinity of new compounds to a target protein, thereby guiding the synthetic efforts towards the most promising candidates.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Molecular Interactions

Spectroscopic techniques are pivotal in understanding how 9-Amino-2-hydroxyacridine interacts with biological targets, particularly DNA.

UV-Visible absorption spectroscopy is a fundamental technique used to investigate the intercalation of this compound into DNA. tandfonline.comtandfonline.com The binding of the compound to calf thymus DNA is evaluated by monitoring changes in its UV-Vis absorption spectrum as the DNA concentration is increased. tandfonline.com This interaction typically causes a hypochromic effect (decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum, which is characteristic of intercalating agents. tandfonline.comtandfonline.com

To quantify the binding affinity, a Scatchard analysis is performed based on the spectral data. tandfonline.com This analysis yields the DNA binding constant (K) and the number of binding sites (n). tandfonline.comtandfonline.com Research has shown that this compound possesses a stronger DNA binding affinity than its parent compound, 9-aminoacridine (B1665356) (9-AA). tandfonline.com A higher K value indicates a stronger binding affinity to DNA. tandfonline.com The number of binding sites for this compound has been determined to be approximately 1.2 bases, suggesting that about one molecule of the compound is located between neighboring DNA base pairs. tandfonline.com In contrast, the value for 9-AA was found to be 2.2 bases. tandfonline.com

Table 1: DNA Binding Affinity of this compound and 9-Aminoacridine

| Compound | Binding Constant (K) (M⁻¹) | Number of Binding Sites (n) (bases) |

|---|---|---|

| This compound | 3.8 x 10⁵ | 1.2 |

| 9-Aminoacridine (9-AA) | 1.6 x 10⁵ | 2.2 |

Data based on measurements in a 1% (v/v) DMSO aqueous solution buffered with HEPES (5 mM) at pH 7.2. tandfonline.com

The introduction of an electron-withdrawing group into the acridine (B1665455) ring generally increases the DNA binding affinity. tandfonline.com Although the hydroxyl group in this compound has a lower Hammett substituent constant compared to halogens, it still exhibits a strong binding affinity, suggesting a potentially unique intercalation mode. tandfonline.com

Fluorescent Intercalator Displacement (FID) assays are high-throughput methods used to screen compounds for their ability to bind to DNA secondary structures. uea.ac.uknih.gov The principle of the assay involves a fluorescent dye that exhibits strong fluorescence upon binding to DNA. uea.ac.ukheraldopenaccess.us When a test compound is introduced that competes for the same binding site, it displaces the fluorescent dye, leading to a measurable decrease in fluorescence intensity. heraldopenaccess.usnih.gov

Ethidium (B1194527) bromide is a commonly used fluorescent probe in these assays; its fluorescence is significantly enhanced upon intercalation with double-stranded DNA. heraldopenaccess.us The addition of a competing intercalating agent causes a progressive reduction in this fluorescence. heraldopenaccess.usnih.gov While specific FID assay results for this compound are not detailed in the provided sources, its parent compound, 9-aminoacridine (9-AA), is a well-established DNA intercalator often used as a reference compound in such studies. nih.govresearchgate.net Given that this compound is a known DNA intercalator, the FID assay represents a suitable and effective method for quantifying its binding affinity and selectivity for various DNA structures. tandfonline.comnih.gov

Fluorescence spectroscopy is a sensitive technique for studying the photophysical properties of molecules and their interactions with their microenvironment. sciforschenonline.orgnih.gov Acridine derivatives are known for their fluorescent properties, which can be modulated by solvent polarity and binding to macromolecules like proteins or DNA. researchgate.netgoogle.com The fluorescence of a dye can be enhanced upon binding, often accompanied by a shift in the emission maximum. nih.govmdpi.com

For instance, the intrinsic fluorescence of proteins, which arises from amino acid residues like tryptophan and tyrosine, can be quenched upon the binding of a small molecule, indicating a static quenching mechanism due to complex formation. sciforschenonline.org Studies on various acridine derivatives show that their excited-state properties are significantly influenced by their environment. researchgate.netnih.gov For this compound, its interaction with DNA or proteins would be expected to alter its fluorescence quantum yield and lifetime, providing insights into the binding mechanism and the local environment of the binding site. nih.govnih.gov

Chromatographic and Mass Spectrometric Techniques for Characterization

Chromatography and mass spectrometry are essential tools for the purification, identification, and structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. bipm.orgdrug-dev.com this compound, identified as a metabolite of 9-aminoacridine, has been characterized using HRMS. tandfonline.comresearchgate.net This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. tandfonline.comresearchgate.net The molecular formula for this compound is C₁₃H₁₀N₂O. tandfonline.comuni.lu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 211.08660 |

| [M+Na]⁺ | 233.06854 |

| [M-H]⁻ | 209.07204 |

| [M+K]⁺ | 249.04248 |

| [M+NH₄]⁺ | 228.11314 |

Data predicted using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound. wiley.comresearchgate.net Both ¹H and ¹³C NMR spectra have been used to confirm the structure of synthesized this compound. tandfonline.com The ¹H NMR spectrum, recorded in DMSO-d₆, shows signals corresponding to the seven aromatic protons. tandfonline.comtandfonline.com The chemical shifts of the synthetic compound have been shown to be in satisfactory agreement with those of the metabolite isolated from rat liver S9 preparations. tandfonline.com Further structural confirmation is provided by ¹³C NMR and two-dimensional NMR experiments like ¹³C-¹H Pulsed Field Gradient-Heteronuclear Multiple Bond Correlation (PFG-HMBC), which helps to assign the carbon skeleton and the positions of substituents. tandfonline.com

Table 3: ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Chemical Shift (δ) in DMSO-d₆ |

|---|---|

| 1-H | 7.85 |

| 3-H | 7.66 |

| 4-H | 7.82 |

| 5-H | 7.84 |

| 6-H | 7.95 |

| 7-H | 7.54 |

| 8-H | 8.60 |

Data for the hydrobromide monohydrate of synthetic this compound. tandfonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties: the amino group (-NH2), the hydroxyl group (-OH), and the aromatic acridine ring system. While a specific experimental spectrum for this compound is not detailed in the provided search results, a table of expected characteristic IR absorptions can be compiled based on established frequency ranges for these groups. vscht.czpressbooks.pubmsu.edu

The presence of N-H bonds in the primary amine is typically observed in the region of 3300–3500 cm⁻¹. pressbooks.pub The O-H bond of the phenolic hydroxyl group gives rise to a broad absorption band, generally in the 3200–3600 cm⁻¹ range. pressbooks.pub The aromatic nature of the acridine core is confirmed by =C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1400-1600 cm⁻¹. vscht.cz

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Primary Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Weak |

| C-O | Stretch | 1260 - 1050 | Strong |

| N-H | Bend | 1550 - 1650 | Medium |

| C-H | Out-of-plane Bend | 650 - 1000 | Medium to Strong |

This table is generated based on typical IR absorption ranges for the respective functional groups. vscht.czpressbooks.pubmsu.edu

Advanced Methods for Binding and Activity Assessment (e.g., DNA Unwinding Assay)

The biological activity of acridine derivatives is often linked to their ability to interact with DNA. Advanced biochemical assays are crucial for characterizing the nature and strength of these interactions. For this compound, which has been shown to possess a stronger DNA binding affinity than its parent compound, 9-aminoacridine, a DNA unwinding assay serves as a highly informative method for assessing its intercalating properties. tandfonline.comoup.com

A DNA unwinding assay is a gel-based method used to determine if a compound can intercalate into the DNA double helix and alter its topology. nih.govnih.gov The principle of the assay relies on the change in the electrophoretic mobility of supercoiled plasmid DNA upon intercalation of a test compound. nih.gov

Methodology and Interpretation:

Substrate: The assay typically employs a negatively supercoiled circular DNA plasmid (e.g., pBR322). This compact, supercoiled form (Form I) migrates faster through an agarose (B213101) gel than its relaxed, nicked circular counterpart (Form II).

Incubation: The supercoiled plasmid DNA is incubated with increasing concentrations of the compound being tested, such as this compound.

Intercalation and Unwinding: If the compound is a DNA intercalator, it will insert itself between the base pairs of the DNA. This insertion causes a localized unwinding of the double helix, which reduces the degree of negative supercoiling. nih.gov As more compound binds, the DNA becomes progressively more unwound and relaxed.

Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis. Initially, as the negative supercoils are removed, the DNA becomes less compact and its migration through the gel slows down. At a certain concentration of the intercalator, the plasmid will be fully relaxed, showing mobility similar to the nicked circular form.

Rewinding: If the concentration of the intercalator is increased further, the continued insertion of the compound will induce positive supercoiling. This causes the DNA to become more compact again, leading to an increase in its electrophoretic mobility.

Analysis: The concentration of the compound at which the plasmid is fully relaxed (the point of minimum mobility) can be used to calculate the unwinding angle, a quantitative measure of the compound's intercalating ability. nih.gov

Research has established that this compound binds strongly to DNA. tandfonline.com A DNA unwinding assay would provide direct evidence of its intercalative binding mechanism, which is a key aspect of the biological activity of many acridine derivatives. tandfonline.comresearchgate.net This assay is a critical step in elucidating the precise molecular mechanism by which this compound exerts its effects.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to understand the interactions between a ligand, such as a 9-aminoacridine (B1665356) derivative, and a biological target, typically a protein or nucleic acid. nih.gov For 9-substituted acridines, docking studies have been instrumental in exploring their interactions with various biological targets, which is crucial for understanding their mechanisms of action. researchgate.net

Acridine (B1665455) derivatives are known to function as DNA-targeting agents, telomerase inhibitors, protein kinase inhibitors, and topoisomerase inhibitors. researchgate.net Docking simulations for substituted 9-anilinoacridines, for example, have been performed to assess their potential as HER2 inhibitors, a key target in breast cancer. researchgate.net In such studies, the binding affinity is often evaluated using scoring functions, like the Glide score, which helps in ranking potential inhibitors. researchgate.net The analysis typically reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Further refinement of docking results is often achieved by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.govplos.org This post-scoring method provides a more accurate estimation of binding affinity. plos.org For instance, MM-GBSA studies on novel oxazine-substituted 9-anilinoacridines targeting a SARS-CoV-2 protein revealed binding free energies (ΔG bind) ranging from -26.01 to -63.24 kcal/mol, with negative values indicating stable complex formation. nih.gov These energy calculations help in identifying the most promising candidates for further development. nih.gov

While many docking studies focus on biological macromolecules, the interaction of 9-aminoacridine with other surfaces has also been modeled. Computational studies have explored the adsorption of 9-aminoacridine on metallic surfaces, such as the Fe(110) surface, in the context of corrosion inhibition. rsc.org

Table 1: Example of Molecular Docking and Binding Free Energy Data for Acridine Derivatives

| Compound Series | Target | Docking Score (Glide Score) | Binding Free Energy (ΔG bind, MM-GBSA, kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|---|

| Oxazine (B8389632) substituted 9-anilinoacridines | SARS-CoV-2 Protein (5R82) | - | -26.01 to -63.24 | His41, Met165 |

| N-(acridin-9-yl)-N-(benzoyl) derivatives | Topoisomerase II | Up to -8.7 kcal/mol | - | Not specified |

| Isoxazole substituted 9-anilinoacridines | HER2 (3PP0) | - | - | Not specified |

Molecular Dynamics Simulations (e.g., RMSD, RMSF, Rg, SASA, MMPBSA)

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is used to assess the stability of ligand-receptor complexes predicted by molecular docking. nih.govresearchgate.net For acridine derivatives, MD simulations have been used to confirm the stability of their binding to targets and to explore their configurational behavior. rsc.orgresearchgate.net

Several key parameters are analyzed from MD simulation trajectories:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD plot, which plateaus over time, indicates that the complex has reached equilibrium. mazums.ac.irnih.gov For example, in a 100-ns simulation of a protein-ligand complex, Cα atoms might fluctuate between 1.25–2.1 Å before stabilizing. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. mdpi.com It helps to identify flexible regions of the protein, such as loops, versus more rigid regions like alpha-helices and beta-sheets. mazums.ac.ir High fluctuations in certain domains can indicate conformational changes upon ligand binding. mazums.ac.ir

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes that either expose or bury certain residues upon ligand binding. researchgate.net

MM-PBSA/GBSA: The Molecular Mechanics Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method is used to calculate the binding free energy from the MD trajectory, offering a more rigorous evaluation than docking scores alone. nih.gov

For instance, a 100-ns MD simulation was performed on an oxazine-substituted 9-anilinoacridine (B1211779) complexed with a SARS-CoV-2 protein. nih.gov The analysis of the protein's Cα RMSD showed stabilization after 80 ns, confirming the stability of the complex. nih.gov Similarly, MD simulations of 9-substituted acridines on an Fe(110) surface were used to understand their adsorption configurations in corrosion studies. rsc.org

Table 2: Common Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the deviation of atomic positions from a reference structure over time. | A low, stable value that plateaus indicates the system has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Low fluctuations in binding site residues suggest stable ligand interactions. |

| Rg (Radius of Gyration) | Measures the overall compactness of the protein structure. | A constant Rg value indicates the protein is not unfolding. |

| SASA (Solvent Accessible Surface Area) | Measures the protein surface area exposed to solvent. | Consistent values suggest no major conformational changes that would alter solvent exposure. |

| MMPBSA/GBSA | Calculates binding free energy from simulation snapshots. | A consistently negative binding free energy indicates a stable binding complex. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, are employed to investigate the ground-state physical and electronic properties of molecules. nih.govacs.org These calculations provide deep insights into the forces that govern chemical reactions and molecular stability. acs.orgacs.org For 9-aminoacridine derivatives, quantum mechanics calculations have been crucial for understanding their stability, particularly their susceptibility to hydrolysis. nih.govacs.org Such studies focus on the physical properties of the scissile C9–N15 bond (the bond between the acridine ring's C9 atom and the amino group's nitrogen). acs.org

9-Aminoacridines are known to undergo hydrolysis at the C9–N15 bond, which results in the formation of acridones. nih.govacs.orgacs.org Computational studies have been conducted to understand the pH-dependent rates of this hydrolysis reaction. nih.govacs.org The stability of the C9–N15 bond is a primary focus, as its cleavage is the key step in the degradation process. acs.org

Computational analysis reveals that the rate of hydrolysis is influenced by two main factors:

Delocalization across the C9–N15 bond: Greater electronic delocalization between the amino group and the acridine ring strengthens the bond, making it more resistant to hydrolysis. nih.govacs.org

Steric effects: Bulky substituents on the amino group can force the C9–N15 bond into a less planar (more gauche-like) conformation. nih.govacs.org This twisting diminishes electronic delocalization, weakening the bond and leading to more rapid hydrolysis. nih.govacs.org

This computational approach successfully explains the experimental observation that the rate of hydrolysis changes significantly when moving from primary to secondary and tertiary substituted 9-aminoacridines. nih.govacs.org Tertiary amines, with greater steric bulk, are predicted to hydrolyze more quickly. nih.govacs.org

To quantify the factors influencing hydrolysis, quantum chemical calculations are used to determine bond orders and bond dissociation energies. nih.govacs.org Wiberg bond orders, derived from Natural Bond Orbital (NBO) calculations, are used to measure the degree of delocalization across the C9–N15 bond. acs.org A higher bond order indicates a stronger, more double-bond-like character, which correlates with greater stability against hydrolysis. acs.org

Conversely, calculations show that as steric hindrance from substituents increases, the C9–N15 bond is forced out of coplanarity with the acridine ring. nih.gov This conformational change leads to a reduction in the calculated bond order and bond dissociation energy, providing a quantitative explanation for the increased rate of hydrolysis in highly substituted compounds. nih.govacs.org

Table 3: Relationship Between Substitution, Bond Properties, and Hydrolysis Rate for 9-Aminoacridines

| Amino Substitution | Steric Hindrance | C9-N15 Conformation | C9-N15 Bond Order | Predicted Hydrolysis Rate |

|---|---|---|---|---|

| Primary (e.g., -NH₂) | Low | More Planar | Higher | Slower |

| Secondary (e.g., -NHR) | Medium | Slightly Twisted | Intermediate | Intermediate |

| Tertiary (e.g., -NR₂) | High | Gauche-like (Twisted) | Lower | Faster |

This table is based on the qualitative relationships described in computational studies. nih.govacs.orgacs.org

Theoretical Studies on Intermolecular Forces and Hydrogen Bonding

Theoretical studies are essential for understanding the non-covalent interactions that dictate molecular recognition and behavior, such as intermolecular forces and hydrogen bonding. rsc.orgresearchgate.net Hydrogen bonds are a specific, strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.orgdocbrown.info

In the context of 9-aminoacridine hydrolysis, computational models have highlighted the importance of intramolecular hydrogen bonding. nih.govacs.org A model was proposed that explains the increased rate of hydrolysis observed for highly substituted compounds under acidic conditions. nih.govacs.org This model suggests that an internal hydrogen bond can form, which facilitates the cleavage of the C9–N15 bond. acs.org

More broadly, the presence of the 2-hydroxy and 9-amino groups on the acridine scaffold provides sites for both donating and accepting hydrogen bonds. libretexts.org These interactions are critical for how the molecule binds to biological targets like DNA or enzyme active sites. Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze the nature and strength of these hydrogen bonds, classifying them based on electrostatic, dispersion, and other components. rsc.org Such analyses reveal that the electronic properties of substituents on the aromatic ring can fine-tune the strength and nature of these crucial intermolecular interactions. rsc.org

Emerging Applications in Chemical Biology and Materials Science

Development of Fluorescent Probes and Bioimaging Agents

The inherent fluorescent properties of the acridine (B1665455) scaffold make 9-Amino-2-hydroxyacridine and its derivatives excellent candidates for the development of fluorescent probes and bioimaging agents. solubilityofthings.com These molecules can be used to visualize and track biological processes within living cells and organisms with high sensitivity. scienceopen.comnih.gov

The fluorescence of acridine compounds is a result of the conjugated aromatic ring system, which can absorb light at specific wavelengths and re-emit it at a longer wavelength. solubilityofthings.com This characteristic is crucial for bioimaging, as it allows for the detection of the probe against the low autofluorescence background of biological samples. scienceopen.com The amino and hydroxyl groups on the this compound molecule can be chemically modified, providing a versatile platform for synthesizing new probes with tailored specificities and functionalities. solubilityofthings.com

Research has focused on developing probes that can target specific cellular components or respond to changes in the cellular microenvironment. For instance, derivatives of acridine have been engineered to create "turn-on" fluorescent probes, which only become fluorescent upon binding to a specific target molecule. This strategy enhances the signal-to-noise ratio and provides high contrast imaging. scienceopen.com The development of near-infrared (NIR) probes is particularly attractive for in vivo imaging due to deeper tissue penetration and reduced scattering. scienceopen.comthno.org While much of the foundational work has been with the parent compound 9-aminoacridine (B1665356) and other derivatives, the principles are directly applicable to creating novel probes from this compound for a wide range of bioimaging applications, from observing cellular organelles to detecting specific ions or small molecules. nih.govontosight.ai

Table 1: Properties of this compound Relevant to Fluorescence

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O | solubilityofthings.com |

| Appearance | Typically a yellow crystalline powder. | solubilityofthings.com |

| Fluorescence | Exhibits fluorescence when exposed to UV light, a common characteristic of acridine derivatives. | solubilityofthings.com |

| Solubility | More soluble in polar solvents like water and ethanol; solubility is pH-dependent. | solubilityofthings.com |

| Chemical Versatility | Can undergo various chemical modifications to create new compounds with diverse functionalities. | solubilityofthings.com |

Research Tools for Ribosome Biogenesis Studies

Ribosome biogenesis is a fundamental cellular process essential for cell growth and proliferation, and its dysregulation is implicated in various diseases. nih.govanr.fr Small molecule inhibitors are invaluable tools for studying the complex pathways of ribosome synthesis. The parent compound, 9-aminoacridine (9AA), has been identified as a potent inhibitor of ribosome biogenesis in mammalian cells, making it and its derivatives like this compound important research tools. mdpi.comnih.gov

Studies have demonstrated that 9AA rapidly halts ribosome production by targeting two critical stages: the transcription of ribosomal RNA (rRNA) precursors by RNA Polymerase I and the subsequent processing of these precursors. mdpi.comnih.govresearchgate.net The mechanism is largely attributed to the ability of the acridine structure to intercalate into DNA and bind to RNA. nih.govresearchgate.net This dual-action swiftly abolishes the production of new ribosomes.

The effects of 9AA on ribosome biogenesis can be observed through several key indicators:

Inhibition of pre-rRNA transcription: Treatment with 9AA leads to a rapid decrease in the levels of the primary 47S pre-rRNA transcript. mdpi.com

Disruption of pre-rRNA processing: The compound also interferes with the maturation of already synthesized pre-rRNAs. nih.gov

Nucleolar Disruption: As the nucleolus is the primary site of ribosome synthesis, inhibition by 9AA causes visible disruption of nucleolar structure. researchgate.net

These findings establish aminoacridine compounds as powerful tools for dissecting the molecular events in ribosome assembly. mdpi.comnih.gov They offer a means to acutely and efficiently shut down the ribosome production line, allowing researchers to study the consequences and the intricate regulatory networks involved.

Chromosome Staining and Cytogenetic Research Tools

In the field of cytogenetics, the precise identification and analysis of chromosomes are paramount. Chemical agents that can enhance the visualization of chromosome structure are critical for both research and clinical diagnostics. mayo.eduuniklinikum-jena.de 9-Aminoacridine has proven to be a highly effective reagent for improving the quality of chromosome banding patterns. nih.gov

Chromosome banding techniques, such as G-banding, produce a series of light and dark bands along the length of a chromosome, allowing for its unique identification. Pre-treatment of cells with 9-aminoacridine, a DNA intercalator, has been shown to significantly improve the resolution of these banding patterns in both human and plant chromosomes. nih.gov

Key research findings include:

Chromosome Elongation: Treatment with 9-aminoacridine causes chromosomes to elongate, which allows for a more detailed analysis of the banding pattern. For example, in camomile, chromosomes elongated approximately 1.5-fold. nih.gov

Increased Banding Resolution: In human cells, pretreatment with 9-aminoacridine resulted in chromosome spreads with an 850 G-band resolution level, a significant improvement from the 400 bands seen without pretreatment or the 600-700 bands with ethidium (B1194527) bromide treatment. nih.gov

Standardization: The use of 9-aminoacridine helps to standardize chromosome preparations, leading to more reproducible and reliable results for image analysis systems. nih.gov

This makes 9-aminoacridine and its derivatives valuable tools in cytogenetic research, aiding in the accurate karyotyping and the detection of subtle chromosomal abnormalities that might be missed with lower-resolution techniques. nih.gov

Table 2: Comparison of Chromosome Banding Resolution

| Treatment | Resulting G-Band Resolution Level in Human Cells | Reference |

|---|---|---|

| No Pretreatment | ~400 bands | nih.gov |

| Ethidium Bromide | 600-700 bands | nih.gov |

| 9-Aminoacridine | 850 bands | nih.gov |

Potential in Advanced Materials (e.g., Supramolecular Assemblies, Sensors)